2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
2,3-Diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo-isoxazole-dione core. This structure incorporates three phenyl substituents: two at positions 2 and 3 of the pyrrolo ring and a 4-(trifluoromethyl)phenyl group at position 3.
Crystallographic characterization of structurally related compounds (e.g., isoxazole-thiazole hybrids) often employs single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement and ORTEP-3 for graphical representation . These methods confirm planar molecular conformations, except for substituents oriented perpendicularly to the core structure .
Properties
IUPAC Name |
2,3-diphenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O3/c25-24(26,27)16-11-13-17(14-12-16)28-22(30)19-20(15-7-3-1-4-8-15)29(32-21(19)23(28)31)18-9-5-2-6-10-18/h1-14,19-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFCRMMSSJXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F)ON2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione (CAS Number: 1005271-33-9) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 438.4 g/mol
- CAS Number : 1005271-33-9
Biological Activity Overview
Research has indicated that compounds similar to 2,3-diphenyl derivatives often exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising areas:
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Anticancer Activity
- Preliminary studies indicate that pyrrolo[3,4-d]isoxazole derivatives may inhibit cancer cell proliferation. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death and survival.
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Anti-inflammatory Effects
- Compounds in the pyrrolo[3,4-d]isoxazole class have demonstrated the ability to reduce inflammation in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
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Antimicrobial Properties
- There is evidence suggesting that derivatives of this compound may possess antimicrobial activity against various bacterial strains. This effect is typically assessed through minimum inhibitory concentration (MIC) assays.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,4-d]isoxazole derivatives for their ability to inhibit cancer cell growth. The lead compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Mechanism
In a study focusing on inflammatory diseases, researchers tested the anti-inflammatory effects of pyrrolo[3,4-d]isoxazole derivatives in a murine model of arthritis. The compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. Cytokine profiling indicated decreased levels of TNF-α and IL-6 in treated animals .
Case Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of various pyrrolo[3,4-d]isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that one derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL .
Data Tables
Comparison with Similar Compounds
Key Differences and Implications:
The furyl group in the third analog introduces conjugation effects, altering π-electron distribution .
Molecular Weight and Solubility :
- Higher molecular weight (488.44 g/mol) of the target compound suggests reduced solubility in polar solvents compared to the furyl-substituted analog (393.41 g/mol) .
Biological Activity :
- Trifluoromethyl and pyridinyl groups (as in CAS 317821-85-5) are common in agrochemicals and pharmaceuticals due to their metabolic stability . The absence of such groups in the furyl-substituted analog may limit its pesticidal utility .
Preparation Methods
Reaction Mechanism
- Radical Initiation : TBN generates nitroxyl radicals via thermal decomposition, abstracting hydrogen from the methyl ketone to form a ketyl radical.
- Cycloaddition : The ketyl radical couples with maleimide, followed by intramolecular cyclization to form the isoxazoline intermediate.
- Oxidation : Air oxidation converts the isoxazoline to the isoxazole ring, completing the bicyclic structure.
Optimization
- Solvent : Acetonitrile enhances radical stability and reaction efficiency.
- Temperature : 80°C balances radical generation and cycloaddition kinetics.
- Yield : 65–72% after purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:5).
Copper-Catalyzed Triple Cascade Catalysis
A stereoselective route employs copper(I) iodide to orchestrate a three-step cascade: (1) alkyne oxidation, (2) nitrile oxide formation, and (3) 1,3-dipolar cycloaddition. This method achieves trans-selectivity in the bicyclic core, critical for the compound’s conformational stability.
Procedure
Key Outcomes
- Diastereomeric Ratio (dr) : >20:1 trans:cis.
- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:5) yields 54–61%.
For late-stage introduction of the 4-(trifluoromethyl)phenyl group, a Suzuki-Miyaura coupling is employed. This method modifies preformed pyrrolo-isoxazole intermediates bearing a bromine atom at position 5.
Steps
Yield and Purity
Comparative Analysis of Methods
Structural Confirmation and Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the trans-fused bicyclic structure and the (3S,3aS,6aR) configuration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
